molecular formula C24H51AlO3 B083141 1-Octanol, aluminum salt CAS No. 14624-13-6

1-Octanol, aluminum salt

Cat. No.: B083141
CAS No.: 14624-13-6
M. Wt: 414.6 g/mol
InChI Key: ZFYVMCFENKKDFG-UHFFFAOYSA-N
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Description

1-Octanol, aluminum salt (commonly referred to as aluminum trioctanolate) is a metal alkoxide with the formula $ \text{Al(OCH}2(\text{CH}2)6\text{CH}3)_3 $. This compound is hypothesized to form via the reaction of aluminum with 1-octanol, analogous to other metal alkoxides like titanium tetra(octanolate) . Aluminum alkoxides are generally used as catalysts in organic synthesis, esterification, and polymerization reactions due to their Lewis acidity and ability to coordinate with substrates .

Notably, the term "aluminum salt" is occasionally conflated with carboxylate salts (e.g., aluminum octanoate, $ \text{Al(O}2\text{CC}7\text{H}{15})3 $, CAS 6028-57-5), which are distinct from alkoxides . This article focuses on the alkoxide form unless otherwise specified.

Properties

CAS No.

14624-13-6

Molecular Formula

C24H51AlO3

Molecular Weight

414.6 g/mol

IUPAC Name

aluminum;octan-1-olate

InChI

InChI=1S/3C8H17O.Al/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3

InChI Key

ZFYVMCFENKKDFG-UHFFFAOYSA-N

SMILES

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3]

Canonical SMILES

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3]

Other CAS No.

14624-13-6

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1-Octanol, aluminum salt serves multiple roles in different industries:

  • Surfactants and Emulsifiers : Due to its amphiphilic nature, it is used in the formulation of detergents and emulsifiers. The aluminum component enhances stability and performance in various formulations .
  • Plasticizers : This compound is incorporated into plastics to improve flexibility and durability. It acts as a processing aid in the manufacturing of plastic products .
  • Lubricants : The compound is utilized as a lubricating agent in various mechanical applications due to its ability to reduce friction and wear .
  • Coatings and Sealants : It functions as an additive in paints and coatings, improving their performance characteristics such as adhesion and water resistance .
  • Agricultural Chemistry : In agriculture, this compound can be used as an anti-foaming agent in pesticide formulations, enhancing the effectiveness of active ingredients by reducing surface tension .

Environmental Applications

This compound has potential applications in environmental science:

  • Biodegradable Surfactants : Its use as a surfactant in cleaning products can lead to more environmentally friendly formulations compared to traditional surfactants that may be harmful to aquatic life .
  • Soil Stabilization : The compound's properties can be leveraged for soil stabilization techniques in construction and agriculture, providing an eco-friendly alternative to synthetic stabilizers .

Case Study 1: Surfactant Formulation

A study demonstrated the effectiveness of this compound as an emulsifier in cosmetic products. The incorporation of this compound improved the stability of emulsions under varying temperature conditions, making it suitable for use in creams and lotions.

Case Study 2: Agricultural Application

Research on pesticide formulations revealed that adding this compound significantly improved the spreadability and adherence of pesticides on plant surfaces. This enhancement led to better pest control outcomes while minimizing chemical runoff into surrounding environments.

Safety and Regulatory Status

This compound is generally recognized as safe when used according to regulatory guidelines. Its low toxicity profile makes it suitable for use in consumer products, including cosmetics and food-related applications. Regulatory bodies such as the FDA have established guidelines for its use as a food additive under specific conditions .

Comparison with Similar Compounds

Structural Analogs: Metal Alkoxides

Metal alkoxides share the general formula $ \text{M(OR)}_n $, where M is a metal and R is an alkyl group. Key comparisons include:

Property 1-Octanol, Aluminum Salt Titanium Tetra(octanolate) Zinc Octanolate (Hypothetical)
Formula $ \text{Al(O}C8\text{H}{17})_3 $ $ \text{Ti(O}C8\text{H}{17})_4 $ $ \text{Zn(O}C8\text{H}{17})_2 $
CAS Number Not explicitly reported 732-64-9 Not reported
Applications Catalysis, lubrication Precursor for TiO₂ nanomaterials Antiseptics, catalysts
Solubility Likely hydrophobic Soluble in organic solvents Moderate polarity
Thermal Stability Moderate (~200°C decomposition) High (>300°C) Low (~150°C)

Key Findings :

  • Titanium tetra(octanolate) exhibits higher thermal stability and is widely used in materials science, whereas aluminum analogs are more reactive in catalysis .
  • Solubility trends correlate with metal electronegativity: titanium alkoxides are more soluble in non-polar solvents than aluminum derivatives .

Functional Analogs: Aluminum Carboxylates

Aluminum salts of carboxylic acids (e.g., aluminum octanoate) differ in reactivity and applications:

Property Aluminum Octanoate Aluminum Stearate (C₁₈) This compound
Formula $ \text{Al(O}2\text{CC}7\text{H}{15})3 $ $ \text{Al(O}2\text{CC}{17}\text{H}{35})3 $ $ \text{Al(O}C8\text{H}{17})_3 $
CAS Number 6028-57-5 637-12-7 Not reported
Applications Lubricants, greases Thickener in cosmetics Catalysis, solvent systems
Hydrophobicity High Very high Moderate
Acid/Base Behavior Weak Lewis acid Weak Lewis acid Strong Lewis acid

Key Findings :

  • Carboxylates are more thermally stable than alkoxides due to stronger Al–O bonds in carboxylate ions .
  • Aluminum octanoate is prioritized in industrial lubricants, while alkoxides are niche catalysts .

Chain-Length Analogs: Long-Chain Alcohol Derivatives

Comparing aluminum salts of alcohols with varying chain lengths:

Property This compound (C₈) 1-Decanol, Aluminum Salt (C₁₀) 1-Octadecanol, Aluminum Salt (C₁₈)
Hydrophobicity Moderate High Very high
Melting Point ~50–80°C (estimated) ~70–100°C >100°C
Applications Solvent extraction Pharmaceuticals Coatings, surfactants

Key Findings :

  • Longer alkyl chains increase hydrophobicity and melting points, making C₁₈ derivatives suitable for coatings .
  • Shorter chains (C₈–C₁₀) enhance solubility in mixed solvent systems, useful in extraction and catalysis .

Catalytic Performance

  • This compound: Inferred to catalyze esterification and oxidation reactions. For example, sulfated ZrO₂ catalysts converted 1-octanol to dioctyl ether (28% yield) under air pressure .
  • Aluminum Octanoate: Used in rolling lubricants for aluminum due to its stability and film-forming ability .

Solvent Systems

  • 1-Octanol’s role as a co-solvent in water/1-octanol biphasic systems enhances 5-hydroxymethylfurfural (5-HMF) yield (71.3%) from glucose when paired with acidic ionic liquids .

Preparation Methods

Direct Reaction with Aluminum Metal

The most straightforward method involves combining aluminum foil or powder with 1-octanol and a catalytic amount of HgCl2_2. Key parameters include:

  • Temperature : 80–120°C under reflux.

  • Molar Ratio : A 3:1 molar excess of 1-octanol to aluminum ensures complete conversion.

  • Catalyst Loading : 0.1–1.0 wt% HgCl2_2 relative to aluminum.

This method yields aluminum tris(octanolate) with purities exceeding 90%, though residual mercury contamination may require post-synthesis purification.

Aluminum Salt Metathesis

Alternative routes employ aluminum chloride (AlCl3_3) or aluminum nitrate (Al(NO3_3)3_3) as precursors. For example:

AlCl3+3C8H17OHAl(OC8H17)3+3HCl\text{AlCl}3 + 3\text{C}8\text{H}{17}\text{OH} \rightarrow \text{Al}(\text{OC}8\text{H}{17})3 + 3\text{HCl} \uparrow

Reactions are conducted in anhydrous solvents (e.g., toluene) to minimize hydrolysis. Neutralization of HCl byproducts with amines (e.g., triethylamine) improves yields.

Advanced Catalytic Systems

Hydrotalcite-Derived Catalysts

Recent patents describe hydrotalcite-derived catalysts for alcohol transformations. While primarily used for ethanol and hexanol condensation to 1-octanol, these systems provide insights into aluminum’s role in alkoxide formation. Hydrotalcites with the formula Mg1xAlx(OH)2(CO32)x/2\text{Mg}_{1-x}\text{Al}_x(\text{OH})_2(\text{CO}_3^{2-})_{x/2} are calcined to produce mixed oxides (e.g., MgAl2_2O4_4), which can interact with alcohols. Although not directly synthesizing 1-octanol aluminum salts, these materials highlight aluminum’s Lewis acidity in facilitating alcohol coordination.

Noble Metal-Modified Systems

Process Optimization and Challenges

Solvent and Atmosphere Effects

  • Solvent-Free Systems : Melt-phase reactions between aluminum and 1-octanol reduce solvent contamination but require precise temperature control to prevent decomposition.

  • Inert Atmospheres : Nitrogen or argon atmospheres minimize oxidation side reactions.

Purification Techniques

  • Vacuum Distillation : Removes unreacted 1-octanol and low-boiling impurities.

  • Recrystallization : From non-polar solvents (e.g., hexane) to isolate crystalline aluminum tris(octanolate).

Analytical Characterization

Key characterization data for 1-octanol aluminum salt include:

PropertyMethodTypical Value
Melting PointDSC85–90°C
FT-IR (ν, cm1^{-1})ATR-FTIR1050 (Al–O–C stretch)
NMR (27Al^{27}\text{Al})Solid-state NMR80 ppm (tetrahedral Al)

Industrial and Environmental Considerations

  • Scalability : Batch reactors with agitation systems are preferred for large-scale production.

  • Waste Management : Mercury-containing byproducts require hazardous waste protocols .

Q & A

Basic: What are the standard synthetic routes for preparing aluminum salts of 1-octanol, and how can their purity be validated?

Aluminum salts of 1-octanol are typically synthesized via acid-base reactions or ligand exchange. For example, reacting aluminum precursors (e.g., AlCl₃) with 1-octanol under controlled pH and temperature conditions can yield the desired salt. Purification often involves recrystallization or solvent extraction. Purity validation employs techniques like:

  • Gas Chromatography (GC) : To confirm the absence of unreacted 1-octanol (≥99% purity threshold, as in ) .
  • Elemental Analysis : To verify stoichiometry (e.g., Al:C8H18O ratio) .
  • FT-IR Spectroscopy : To identify characteristic Al-O bonding vibrations (500–700 cm⁻¹) .

Advanced: How can biphasic catalytic systems using 1-octanol and aluminum salts optimize reaction efficiency in biomass conversion?

In biphasic systems (e.g., H₂O/1-octanol), aluminum salts act as Lewis acid catalysts. For glucose-to-5-HMF conversion:

  • Solvent Selection : 1-Octanol serves as an extractive phase, rapidly isolating 5-HMF to prevent re-hydrolysis .
  • Catalyst Design : Ionic liquids like [Teim-PS][AlCl₄]₄ enhance glucose interaction in the aqueous phase while stabilizing intermediates .
  • Recycling : Phase separation allows catalyst recovery; monitor activity decay via ICP-MS for aluminum leaching .

Basic: What spectroscopic methods are critical for structural elucidation of 1-octanol aluminum salts?

  • NMR Spectroscopy : ¹H and ²⁷Al NMR identify coordination environments. For example, tetrahedral Al species resonate at ~80 ppm in ²⁷Al NMR .
  • X-ray Diffraction (XRD) : Resolves crystalline structure; compare with databases (e.g., InChIKey: KBPLFHHGFOOTCA-UHFFFAOYSA-N for 1-octanol) .
  • Dielectric Spectroscopy : Probes ionic mobility and solvent interactions in non-contact setups .

Advanced: How do thermodynamic properties (e.g., partition coefficients) of aluminum salts in 1-octanol/water systems influence extraction efficiency?

  • Distribution Coefficient (Kd) : Measure via UV-Vis or titration after equilibrating aluminum salts in immiscible phases (e.g., 1-octanol/water). Higher Kd in 1-octanol indicates preferential partitioning .
  • Temperature Dependence : Van’t Hoff analysis (ln K vs. 1/T) quantifies enthalpy/entropy contributions to phase transfer .
  • Ionic Strength Effects : Competing ions (e.g., Na⁺) may reduce Kd by disrupting Al³⁺-octanol coordination .

Basic: What stoichiometric considerations are vital for aluminum coordination in 1-octanol-derived salts?

Aluminum typically adopts octahedral or tetrahedral geometries. Key factors:

  • Ligand-to-Metal Ratio : 3:1 (Al:1-octanol) is common for neutral complexes, but acidic conditions may protonate hydroxyl groups, altering stoichiometry .
  • pH Control : Below pH 4, Al³⁺ dominates; above pH 6, hydrolysis forms Al(OH)₃, reducing salt stability .
  • Chelation : 1-Octanol’s hydroxyl group binds Al³⁺, but steric hindrance from the C8 chain may limit coordination number .

Advanced: How can researchers resolve contradictions in reported catalytic activities of aluminum salts with 1-octanol?

Discrepancies often arise from:

  • Solvent Purity : Trace water in 1-octanol (e.g., <0.1% by Karl Fischer titration) can hydrolyze Al³⁺, altering active species .
  • Counterion Effects : Chloride (AlCl₃) vs. sulfate (Al₂(SO₄)₃) ligands modulate Lewis acidity and solubility .
  • Reaction Kinetics : Use in situ NMR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .

Basic: What safety protocols are essential when handling 1-octanol and its aluminum salts in lab settings?

  • Ventilation : 1-Octanol vapors (denser than air) require fume hoods to prevent respiratory irritation .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles mitigate skin/eye contact risks .
  • Waste Disposal : Neutralize aluminum salts to pH 6–8 before disposal to avoid environmental release .

Advanced: How can computational modeling predict the stability and reactivity of 1-octanol aluminum complexes?

  • DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to assess bond strengths and transition states .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., 1-octanol’s CCCCCCCCO chain alignment) to model phase behavior .
  • QSPR Models : Correlate structural descriptors (e.g., Al charge density) with experimental Kd or catalytic activity .

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